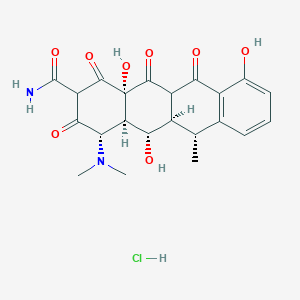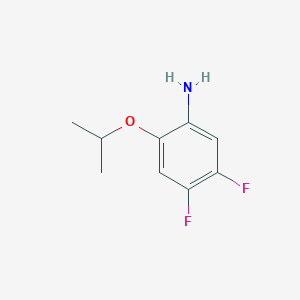
ethyl 3-(2,4-dimethylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 3-(2,4-dimethylphenyl)prop-2-enoate is an organic compound belonging to the cinnamic acid ester family. It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 4 positions, a trans double bond, and an ethyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2,4-dimethylphenyl)prop-2-enoate typically involves the esterification of 2,4-Dimethyl-trans-cinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. This method allows for the large-scale synthesis of cinnamic acid derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: ethyl 3-(2,4-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2,4-Dimethyl-trans-cinnamic acid.
Reduction: Formation of 2,4-Dimethyl-trans-cinnamic alcohol.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
ethyl 3-(2,4-dimethylphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2,4-dimethylphenyl)prop-2-enoate involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell death. It also interacts with specific enzymes, inhibiting their activity and affecting various metabolic pathways .
Comparison with Similar Compounds
Ethyl cinnamate: Similar structure but lacks the methyl substitutions on the phenyl ring.
Methyl cinnamate: Similar ester functionality but with a methyl group instead of an ethyl group.
Cinnamic acid: The parent compound without esterification.
Uniqueness: ethyl 3-(2,4-dimethylphenyl)prop-2-enoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications compared to its simpler analogs .
Properties
IUPAC Name |
ethyl (E)-3-(2,4-dimethylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-4-15-13(14)8-7-12-6-5-10(2)9-11(12)3/h5-9H,4H2,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKPEZCZGMMVFJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,6-dioxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate](/img/structure/B8060425.png)

![sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-(hydroxymethylphosphonoyl)butanoyl]amino]propanoyl]amino]propanoate](/img/structure/B8060442.png)

![sodium;1-[3-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8060445.png)

![2-[1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8060468.png)






